3-(Pyridin-3-yl)prop-2-en-1-amine 3-(Pyridin-3-yl)prop-2-en-1-amine
Brand Name: Vulcanchem
CAS No.: 83665-87-6
VCID: VC8386440
InChI: InChI=1S/C8H10N2/c9-5-1-3-8-4-2-6-10-7-8/h1-4,6-7H,5,9H2/b3-1+
SMILES: C1=CC(=CN=C1)C=CCN
Molecular Formula: C8H10N2
Molecular Weight: 134.18 g/mol

3-(Pyridin-3-yl)prop-2-en-1-amine

CAS No.: 83665-87-6

VCID: VC8386440

Molecular Formula: C8H10N2

Molecular Weight: 134.18 g/mol

* For research use only. Not for human or veterinary use.

3-(Pyridin-3-yl)prop-2-en-1-amine - 83665-87-6

Description

Synthesis and Applications

The synthesis of pyridine derivatives often involves reactions such as nucleophilic substitution or cross-coupling reactions. These compounds are used in various applications:

  • Pharmaceuticals: Pyridine derivatives are common in drug design due to their ability to interact with biological targets.

  • Materials Science: They are used in the development of new materials with specific optical or electrical properties.

3-(Pyridin-2-yl)propan-1-amine

This compound is a close relative of 3-(Pyridin-3-yl)prop-2-en-1-amine, differing only in the position of the pyridine ring attachment. It has a molecular formula of C8H12N2 and a CAS number of 15583-16-1 .

PropertyValue
Molecular FormulaC8H12N2
CAS Number15583-16-1
HazardsHarmful if swallowed, causes severe skin burns

(E)-3-(4-Bromophenyl)-N,N-dimethyl-3-(3-pyridinyl)-2-propen-1-amine

This compound, known as Zimelidine, is another pyridine derivative with a molecular weight of 317.22 g/mol . It is used in pharmaceutical research.

PropertyValue
Molecular FormulaNot specified
Molecular Weight317.22 g/mol
CAS Number56775-89-4

Research Findings

Research on pyridine derivatives often focuses on their biological activity and potential therapeutic applications. For example, compounds like Zimelidine have been studied for their effects on neurotransmitter systems .

CAS No. 83665-87-6
Product Name 3-(Pyridin-3-yl)prop-2-en-1-amine
Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
IUPAC Name (E)-3-pyridin-3-ylprop-2-en-1-amine
Standard InChI InChI=1S/C8H10N2/c9-5-1-3-8-4-2-6-10-7-8/h1-4,6-7H,5,9H2/b3-1+
Standard InChIKey WZGWOIOGOJYLSM-HNQUOIGGSA-N
Isomeric SMILES C1=CC(=CN=C1)/C=C/CN
SMILES C1=CC(=CN=C1)C=CCN
Canonical SMILES C1=CC(=CN=C1)C=CCN
PubChem Compound 15579992
Last Modified Jul 27 2023

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